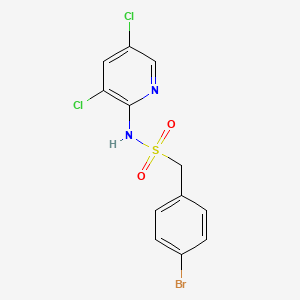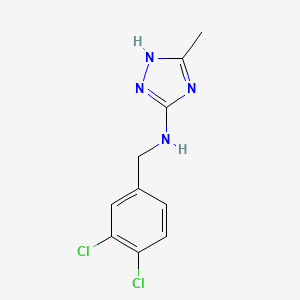![molecular formula C27H32N2O5 B13374963 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374963.png)
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C25H28N2O4 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure.
Industrial Production Methods
It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The morpholinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group yields a benzyl group .
Scientific Research Applications
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and morpholinyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H32N2O5 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-2-17-34-22-11-9-20(10-12-22)24-23(25(30)21-7-4-3-5-8-21)26(31)27(32)29(24)14-6-13-28-15-18-33-19-16-28/h3-5,7-12,24,30H,2,6,13-19H2,1H3/b25-23+ |
InChI Key |
CAOHIBJLMRXHGA-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)
![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)



![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
![1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13374956.png)
